molecular formula C22H24N2O3 B11355437 2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No.: B11355437
M. Wt: 364.4 g/mol
InChI Key: HFTITNOYAWASAF-UHFFFAOYSA-N
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Description

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a piperidine moiety, which is further substituted with a propoxybenzoyl group. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole intermediate.

For the propoxybenzoyl group, a Friedel-Crafts acylation reaction is often employed. This involves the reaction of the piperidine-substituted benzoxazole with 4-propoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, the use of automated systems can streamline the purification process, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines

Scientific Research Applications

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of structure-activity relationships and the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Methoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
  • 2-[1-(4-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
  • 2-[1-(4-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole

Uniqueness

Compared to its analogs, 2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole offers a unique balance of hydrophobic and hydrophilic properties due to the propoxy group. This can enhance its solubility and bioavailability, making it a more versatile compound for various applications. Additionally, the specific substitution pattern can influence its binding affinity and selectivity towards different molecular targets, providing opportunities for the development of targeted therapies and advanced materials.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-propoxyphenyl)methanone

InChI

InChI=1S/C22H24N2O3/c1-2-15-26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h3-10,16H,2,11-15H2,1H3

InChI Key

HFTITNOYAWASAF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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